1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a triazole ring substituted with dichloro groups and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one typically involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with 3,3-dimethylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The dichloro groups on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like ethanol or water.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dichloro groups may enhance the compound’s binding affinity and specificity for its targets. The ketone group can undergo metabolic transformations, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone
- 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)propan-2-one
- 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)butan-2-one
Uniqueness
1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one is unique due to its specific substitution pattern and the presence of the 3,3-dimethylbutan-2-one moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,5-dichloro-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3O/c1-8(2,3)5(14)4-13-7(10)11-6(9)12-13/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAUJFIJMUDAEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=NC(=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324621 |
Source
|
Record name | 1-(3,5-dichloro-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808893 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
727386-75-6 |
Source
|
Record name | 1-(3,5-dichloro-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.